Cas no 1849-52-1 (3-methoxypyridine-4-carbaldehyde)
3-methoxypyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxyisonicotinaldehyde
- 3-methoxypyridine-4-carbaldehyde
- 3-Methoxypyridine-4-carboxaldehyde
- 4-Pyridinecarboxaldehyde,3-methoxy-
- 3-Methoxy-4-formyl-pyridin
- 3-methoxy-4-pyridinecarboxaldehyde
- 3-Methoxy-pyridin-4-carbaldehyd
- 3-Methoxy-pyridin-aldehyd-(4)
- 3-methoxy-pyridine-4-carbaldehyde
- 4-Pyridinecarboxaldehyde,3-methoxy
- 5-methoxyisonicotinaldehyde
- FZWFPBUTNZWBEM-UHFFFAOYSA-N
- AB17541
- ST2417774
- AB1011461
- A812901
- CS-W005812
- AKOS006229932
- J-512791
- P17577
- FT-0692209
- N-(2-(2-chlorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethyl)nicotinamide
- 1849-52-1
- BAA84952
- SCHEMBL1052852
- MFCD04112484
- DTXSID20509888
- AC-5070
- SY113445
- DS-16727
- DB-081955
- pyridine, 4-formyl-3-methoxy-
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- MDL: MFCD04112484
- Inchi: 1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3
- InChI Key: FZWFPBUTNZWBEM-UHFFFAOYSA-N
- SMILES: O(C)C1C=NC=CC=1C=O
Computed Properties
- Exact Mass: 137.04800
- Monoisotopic Mass: 137.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
- XLogP3: 0.3
Experimental Properties
- Density: 1.159
- Boiling Point: 262.9°C at 760 mmHg
- Flash Point: 112.794°C
- Refractive Index: 1.551
- PSA: 39.19000
- LogP: 0.90270
3-methoxypyridine-4-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
3-methoxypyridine-4-carbaldehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-methoxypyridine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840094-100mg |
3-Methoxyisonicotinaldehyde |
1849-52-1 | 98% | 100mg |
567.00 | 2021-05-17 | |
| TRC | M263440-25mg |
3-Methoxyisonicotinaldehyde |
1849-52-1 | 25mg |
$178.00 | 2023-05-18 | ||
| TRC | M263440-50mg |
3-Methoxyisonicotinaldehyde |
1849-52-1 | 50mg |
$287.00 | 2023-05-18 | ||
| TRC | M263440-100mg |
3-Methoxyisonicotinaldehyde |
1849-52-1 | 100mg |
$437.00 | 2023-05-18 | ||
| TRC | M263440-250mg |
3-Methoxyisonicotinaldehyde |
1849-52-1 | 250mg |
$775.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69670-100mg |
3-Methoxyisonicotinaldehyde |
1849-52-1 | 100mg |
¥516.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69670-250mg |
3-Methoxyisonicotinaldehyde |
1849-52-1 | 250mg |
¥816.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69670-1g |
3-Methoxyisonicotinaldehyde |
1849-52-1 | 1g |
¥1956.0 | 2021-09-04 | ||
| Alichem | A029000255-1g |
3-Methoxypyridine-4-carboxaldehyde |
1849-52-1 | 95% | 1g |
$369.40 | 2023-09-02 | |
| Alichem | A029000255-5g |
3-Methoxypyridine-4-carboxaldehyde |
1849-52-1 | 95% | 5g |
$1216.31 | 2023-09-02 |
3-methoxypyridine-4-carbaldehyde Suppliers
3-methoxypyridine-4-carbaldehyde Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-methoxypyridine-4-carbaldehyde
Introduction to 3-methoxypyridine-4-carbaldehyde (CAS No. 1849-52-1)
3-methoxypyridine-4-carbaldehyde, with the chemical formula C₇H₇NO₂ and CAS number 1849-52-1, is a versatile heterocyclic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, and features a methoxy group at the 3-position and an aldehyde functionality at the 4-position. Its unique structural properties make it a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules.
The aldehyde group of 3-methoxypyridine-4-carbaldehyde serves as a reactive site for various chemical transformations, including condensation reactions, oxidation, and reduction processes. These reactions are pivotal in constructing more complex molecular architectures, making this compound indispensable in medicinal chemistry. Furthermore, the presence of the methoxy group enhances its solubility and stability, facilitating its use in both laboratory-scale synthesis and industrial applications.
In recent years, 3-methoxypyridine-4-carbaldehyde has been extensively studied for its potential applications in drug discovery. Its structural motif is frequently incorporated into pharmacophores due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, making them candidates for therapeutic development.
One of the most compelling aspects of 3-methoxypyridine-4-carbaldehyde is its role as a key intermediate in synthesizing more complex molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with enhanced pharmacological properties. A notable example includes its use in constructing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The aldehyde functionality allows for easy coupling with amines or hydrazines via Schiff base formation, leading to compounds with potential therapeutic benefits.
The methoxy group at the 3-position of 3-methoxypyridine-4-carbaldehyde also contributes to its biological activity by influencing electronic distribution and steric interactions. This feature has been exploited in designing molecules that exhibit improved selectivity and reduced toxicity. For instance, studies have demonstrated that substituents at this position can modulate binding affinity to target proteins, thereby optimizing drug efficacy.
Recent advancements in synthetic methodologies have further expanded the utility of 3-methoxypyridine-4-carbaldehyde. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of diverse functional groups at specific positions on the pyridine ring. These techniques have opened new avenues for designing structurally diverse libraries of compounds for high-throughput screening.
The pharmaceutical industry has also recognized the importance of 3-methoxypyridine-4-carbaldehyde as a building block for drug candidates. Its incorporation into active pharmaceutical ingredients (APIs) has led to several clinical trials targeting various diseases. For example, researchers have synthesized analogs of this compound that exhibit antiviral and antibacterial properties, highlighting its broad applicability.
From a chemical synthesis perspective, 3-methoxypyridine-4-carbaldehyde can be prepared through multiple routes, including oxidation of 4-formyl-3-methoxypyridine or via condensation reactions involving appropriate precursors. These synthetic strategies have been optimized to ensure high yields and purity, making it readily available for research purposes. The compound’s stability under various reaction conditions further enhances its practicality as an intermediate.
The growing interest in 3-methoxypyridine-4-carbaldehyde is reflected in the increasing number of patents and scientific publications addressing its applications. Researchers continue to explore new derivatives and reaction pathways to unlock its full potential. As computational chemistry tools become more sophisticated, virtual screening approaches are being employed to identify novel applications for this compound.
In conclusion,3-methoxypyridine-4-carbaldehyde (CAS No. 1849-52-1) is a multifaceted compound with significant implications in pharmaceutical research and chemical synthesis. Its unique structural features enable diverse functionalizations and biological interactions, making it a cornerstone in drug discovery efforts. As synthetic methodologies continue to evolve, the applications of this compound are expected to expand further, contributing to advancements in medicine and materials science.
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